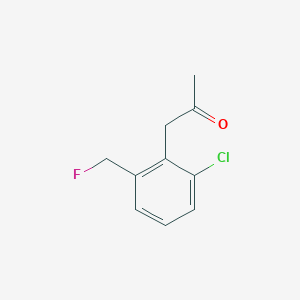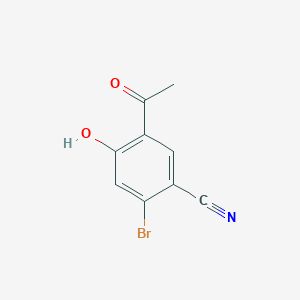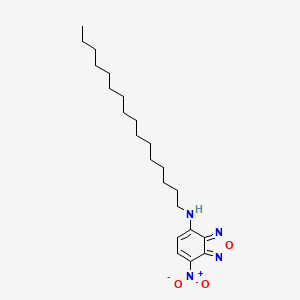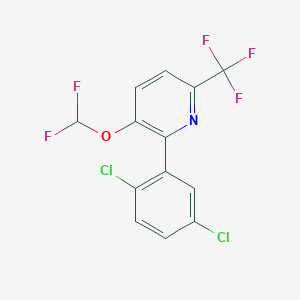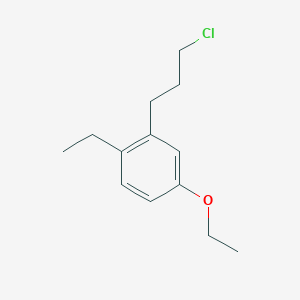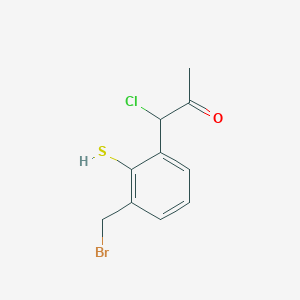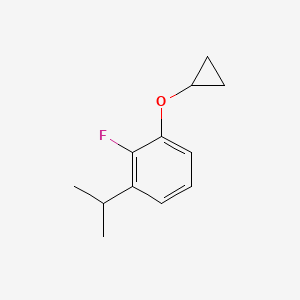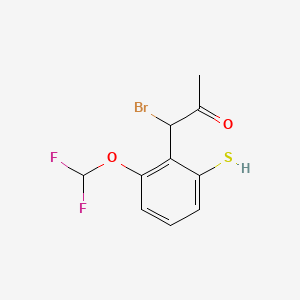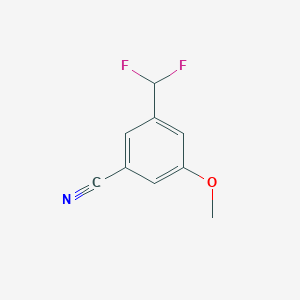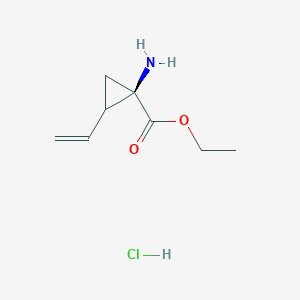
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The benzyloxy group is introduced by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base, such as potassium carbonate, to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The next step involves an aldol condensation reaction between 4-(benzyloxy)benzaldehyde and an appropriate enolate, such as ethyl acetoacetate, under basic conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the but-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated acids or alcohols.
Scientific Research Applications
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the but-2-enoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Methoxyphenyl)but-2-enoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
(E)-3-(4-Hydroxyphenyl)but-2-enoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
(E)-3-(4-(Benzyloxy)phenyl)but-2-enoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C17H16O3/c1-13(11-17(18)19)15-7-9-16(10-8-15)20-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
YFFLEGNVPFIPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


